1-AZEPANYL{5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
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Overview
Description
1-AZEPANYL{5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL{5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro substituents on the pyrazole ring.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Azepane Ring: The azepane ring is synthesized through a ring-closing reaction, typically involving a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the furan and pyrazole rings.
Reduction: The major product is the amino derivative of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the furan and azepane rings may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness: 1-AZEPANYL{5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is unique due to its combination of a pyrazole ring with a furan and azepane ring, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19ClN4O4 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
azepan-1-yl-[5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H19ClN4O4/c1-11-14(17)15(21(23)24)18-20(11)10-12-6-7-13(25-12)16(22)19-8-4-2-3-5-9-19/h6-7H,2-5,8-10H2,1H3 |
InChI Key |
UUFHDHOBZLCKTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCCC3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCCC3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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